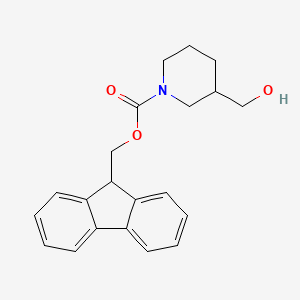

1-Fmoc-3-(hydroxymethyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Fmoc-3-(hydroxymethyl)piperidine is a compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The piperidine ring is substituted at the 3-position with a hydroxymethyl group and at the 1-position with a Fmoc (9-fluorenylmethoxycarbonyl) group .

Synthesis Analysis

The synthesis of 1-Fmoc-3-(hydroxymethyl)piperidine involves the use of Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) for the introduction of the Fmoc group . The Fmoc group is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with Fmoc-Cl . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Molecular Structure Analysis

The molecular formula of 1-Fmoc-3-(hydroxymethyl)piperidine is C21H23NO3 . This compound has a molecular weight of 337.41 .Chemical Reactions Analysis

The Fmoc group in 1-Fmoc-3-(hydroxymethyl)piperidine is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Applications De Recherche Scientifique

Fmoc Deprotection Efficiency and Alternatives

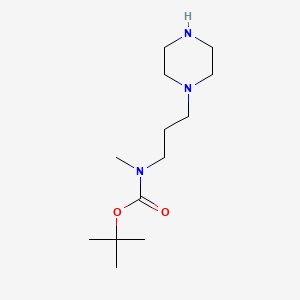

Deprotection Reagents Comparison : Research has compared the efficiency of various deprotection reagents in Fmoc solid-phase peptide synthesis. Piperidine, along with other cyclic secondary amines such as piperazine and 4-methylpiperidine, has been evaluated for Fmoc removal. These studies reveal that while all three reagents perform similarly in many cases, alternatives to piperidine could offer advantages in terms of toxicity and handling, suggesting that 1-Fmoc-3-(hydroxymethyl)piperidine's role is pivotal but alternatives are viable (Luna et al., 2016).

Minimization of Side Reactions : Base-induced side reactions in Fmoc-SPPS, such as aspartimide formation, can be minimized by using piperazine as an Nα-deprotection reagent. This highlights the critical nature of the deprotection step and suggests that piperazine offers a safer alternative with reduced side reaction rates compared to traditional piperidine-based deprotection (Wade et al., 2000).

Environmentally Friendly Approaches : Recent advancements include the development of greener Fmoc removal protocols that seek to reduce the environmental impact associated with peptide synthesis. These methods utilize less hazardous components and greener solvents, indicating a move towards more sustainable practices in peptide synthesis (Přibylka et al., 2020).

Innovations in Deprotection Strategies : Studies have explored the application of novel deprotection strategies, such as using mesoporous materials for differential functionalization. This innovative approach uses Fmoc-protected organosilanes and piperidine to achieve controlled deprotection within the pores of silica particles, showcasing the versatility of Fmoc chemistry in materials science (Cheng & Landry, 2007).

Safety And Hazards

Orientations Futures

There is ongoing research to find more environmentally friendly and efficient methods for Fmoc deprotection in peptide synthesis . For example, 3-(diethylamino)propylamine (DEAPA) has been identified as a viable alternative to piperidine for Fmoc removal . The use of DEAPA in N -octyl-pyrrolidone (manual synthesis) or N -octyl pyrrolidone/dimethyl carbonate 8/2 v/v (automated synthesis) was proved to be able to minimize the formation of side products .

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl 3-(hydroxymethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c23-13-15-6-5-11-22(12-15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20,23H,5-6,11-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPUYKUDTAXFHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fmoc-3-(hydroxymethyl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[cyclohexane-1,1(5H)-[3H]oxazolo[4,3-a]isoquinolin]-3-one, 6,10b-dihydro-10b-hydroxy-8,9-dimet](/img/no-structure.png)